A Technical Guide to (4-Bromo-3-(difluoromethyl)phenyl)methanol: A Keystone Building Block for Modern Drug Discovery
A Technical Guide to (4-Bromo-3-(difluoromethyl)phenyl)methanol: A Keystone Building Block for Modern Drug Discovery
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery and optimization of novel therapeutics. (4-Bromo-3-(difluoromethyl)phenyl)methanol (CAS No: 886860-77-1) has emerged as a compound of significant interest for researchers, scientists, and drug development professionals. Its structure is deceptively simple, yet it houses a powerful combination of three distinct chemical functionalities: a reactive benzylic alcohol, a versatile aryl bromide, and a metabolically robust difluoromethyl group. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and critical applications, offering field-proven insights into its use as a foundational component in the synthesis of complex, biologically active molecules. The strategic placement of these groups makes this compound a valuable starting point for creating libraries of analogs for structure-activity relationship (SAR) studies, particularly in programs targeting kinases, G-protein-coupled receptors (GPCRs), and other enzyme classes.[1]
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. The following data has been compiled from available literature and predictive models based on the compound's structure.
Physicochemical Data Summary
| Property | Value | Source / Comment |
| CAS Number | 886860-77-1 | [1] |
| Molecular Formula | C₈H₇BrF₂O | Calculated |
| Molecular Weight | 237.04 g/mol | [1] |
| Appearance | White to off-white solid | Expected for this class of compound |
| Melting Point | Data not available in searched literature | |
| Boiling Point | Data not available in searched literature | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH) and poorly soluble in water. | Based on structural analysis |
| Purity | Typically available at ≥98% | [1] |
Spectroscopic Signature Analysis
The structural identity of (4-Bromo-3-(difluoromethyl)phenyl)methanol is unequivocally confirmed through a combination of spectroscopic techniques. The following sections describe the expected spectral data, which are critical for reaction monitoring and quality control.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint of the molecule's proton environments.
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Aromatic Protons (Ar-H): Expected to appear in the range of δ 7.2-7.8 ppm. The three protons on the phenyl ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and potentially long-range coupling with the fluorine atoms.
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Benzylic Protons (-CH₂OH): A singlet is expected around δ 4.7 ppm. This signal will readily exchange with D₂O, causing it to disappear, which is a useful diagnostic test.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly variable depending on solvent and concentration.
-
Difluoromethyl Proton (-CHF₂): This is the most characteristic signal. It is expected to appear as a triplet around δ 6.5-6.8 ppm, with a large coupling constant (J) of approximately 56-57 Hz due to coupling with the two adjacent fluorine atoms.[2]
¹⁹F NMR Spectroscopy
¹⁹F NMR is essential for characterizing fluorinated compounds. For this molecule, a single signal is expected.
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Difluoromethyl Fluorines (-CHF₂): A doublet is predicted in the range of δ -106 to -110 ppm. The splitting is caused by coupling to the single adjacent proton, and the coupling constant should match the one observed in the ¹H NMR spectrum (J ≈ 56-57 Hz).[2]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). Therefore, peaks at m/z ≈ 236 and m/z ≈ 238 of nearly equal intensity are expected.
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Fragmentation Pattern: Common fragmentation pathways would include the loss of water (-18), the loss of the hydroxyl group (-17), and cleavage of the benzylic C-C bond, leading to characteristic fragments.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The most direct and common method for synthesizing benzylic alcohols is the reduction of the corresponding benzaldehyde. (4-Bromo-3-(difluoromethyl)phenyl)methanol is readily prepared from 4-bromo-3-(difluoromethyl)benzaldehyde, a commercially available starting material.
Representative Experimental Protocol: Reduction of a Substituted Benzaldehyde
Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature, high selectivity for aldehydes over other functional groups, and operational simplicity. Methanol serves as both a solvent and a proton source for the workup.
-
Dissolution: Dissolve 4-bromo-3-(difluoromethyl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.
-
Addition of Reductant: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes. The portion-wise addition maintains a controlled reaction rate.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C to neutralize excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). The use of an organic solvent isolates the desired product from inorganic salts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel if necessary.[3]
The Reactivity Hub: A Trifecta of Synthetic Handles
The true synthetic power of this molecule lies in the differential reactivity of its three key functional groups, allowing for sequential and orthogonal chemical modifications.
-
Benzylic Alcohol: This primary alcohol is a versatile nucleophile. It can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted into ethers and esters to modulate steric bulk and polarity.
-
Aryl Bromide: The bromine atom is an exceptionally valuable synthetic handle for palladium-catalyzed cross-coupling reactions. This allows for the direct formation of carbon-carbon (e.g., Suzuki, Stille couplings) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the late-stage introduction of diverse substituents.[4]
-
Difluoromethyl Group: While generally less reactive, the -CHF₂ group is the molecule's key pharmacophoric feature. Its strong electron-withdrawing nature influences the electronics of the aromatic ring.
Critical Applications in Medicinal Chemistry and Drug Design
The incorporation of fluorine into drug candidates is a proven strategy for enhancing pharmacological properties.[5] The difluoromethyl group, in particular, offers unique advantages that are expertly leveraged by this building block.
The Difluoromethyl Group as a Superior Bioisostere
The -CHF₂ group is recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) functionalities.[6]
-
Lipophilic Hydrogen Bond Donor: Unlike the highly polar hydroxyl group, the -CHF₂ group is more lipophilic. It can still act as a hydrogen bond donor, but its reduced polarity can improve membrane permeability and oral bioavailability.[6]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically vulnerable site (like a benzylic C-H) with a fluorinated group can block oxidative metabolism, thereby increasing the drug's half-life.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CHF₂ group can subtly tune the pKa of nearby acidic or basic centers, which can be critical for optimizing target binding or pharmacokinetic properties.
The strategic combination of the -CHF₂ group for pharmacokinetics and the aryl bromide for SAR exploration makes (4-Bromo-3-(difluoromethyl)phenyl)methanol an ideal starting point for lead optimization campaigns.[4][7]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazard Identification: Based on data for structurally similar compounds, (4-Bromo-3-(difluoromethyl)phenyl)methanol should be handled as a potential irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
(4-Bromo-3-(difluoromethyl)phenyl)methanol is more than just a chemical intermediate; it is a strategically designed platform for innovation in drug discovery. It provides a direct entry point to novel chemical matter by combining a metabolically robust, pharmacokinetically favorable difluoromethyl group with a versatile synthetic handle for extensive SAR exploration. Its well-defined reactivity allows for precise and predictable chemical modifications, making it an invaluable tool for researchers and scientists dedicated to developing the next generation of therapeutics.
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]
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Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications. Beilstein Journals. [Link]
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Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. VNU Journal of Science. [Link]
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4-Nitro-3-(trifluoromethyl)phenol. NIST WebBook. [Link]
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